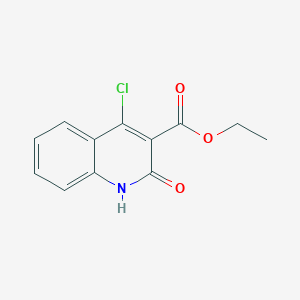

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFCVAZGXKEUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350360 | |

| Record name | STK857580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99429-64-8 | |

| Record name | STK857580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Introduction: The Significance of the 4-Chloro-2-oxo-quinoline Scaffold in Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. Within this class, 2-oxo-1,2-dihydroquinolines, also known as carbostyrils, are of particular interest. The introduction of a chlorine atom at the C4-position, yielding compounds such as Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, provides a versatile synthetic handle for further molecular elaboration. This chloro-substituent is an excellent leaving group, readily displaced by various nucleophiles, allowing for the generation of diverse libraries of C4-substituted quinolones. This strategic modification is a cornerstone in the structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of this important class of heterocyclic compounds. Notably, derivatives of this scaffold have been investigated for their potential as anti-retroviral agents, particularly in the inhibition of HIV reverse transcriptase.

This technical guide provides a comprehensive overview of the synthesis of this compound, delving into the mechanistic underpinnings of the reaction, a detailed experimental protocol, and a discussion of alternative synthetic strategies.

Primary Synthetic Route: Chlorination of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

The most prevalent and efficient method for the synthesis of this compound involves the direct chlorination of its 4-hydroxy precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphoryl chloride (POCl₃).

Reaction Scheme

Caption: Step-wise mechanism of the chlorination reaction.

The Rationale Behind Reagent Selection

-

Phosphoryl Chloride (POCl₃): This is a powerful and cost-effective chlorinating and dehydrating agent. Its high reactivity with hydroxyl groups makes it ideal for this transformation.

-

Benzyltriethylammonium Chloride (BTEAC): This quaternary ammonium salt serves a dual purpose in the reaction. Firstly, it acts as a phase-transfer catalyst, facilitating the interaction between the reactants, particularly if the starting material has limited solubility in the reaction solvent. [1][2]Secondly, it can function as an acid binder, neutralizing any hydrogen chloride (HCl) gas that may be generated during the reaction, thus preventing potential side reactions. [3]

-

Acetonitrile (CH₃CN): A polar aprotic solvent, acetonitrile is an excellent choice for this reaction as it can dissolve the starting material and the reagents while remaining relatively inert under the reaction conditions. Its boiling point is also suitable for refluxing the reaction mixture to completion.

Quantitative Data

| Starting Material | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | POCl₃ | Benzyltriethylammonium chloride | Acetonitrile | Reflux | 1 | 30* | |

| Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | POCl₃ | Benzyltriethylammonium chloride | Acetonitrile | Reflux | 8 | 60 | [4] |

*Note: This yield is for the formation of a mixture containing the desired product and a di-chlorinated byproduct. The subsequent hydrolysis of the di-chlorinated compound can increase the overall yield of the target molecule to >98%.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Cabrera, A., et al. (2015).[5]

Materials and Equipment:

-

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Phosphoryl chloride (POCl₃)

-

Benzyltriethylammonium chloride

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in 15 mL of acetonitrile. 2. With continuous stirring, add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise to the mixture. 3. Heat the reaction mixture to 40°C and stir for 30 minutes. 4. Increase the temperature to reflux and maintain for 1 hour. 5. After the reaction is complete (monitored by TLC), cool the mixture to room temperature and evaporate the solvent under reduced pressure. 6. Add 15 mL of cold water to the residue and stir for 1 hour. 7. A precipitate will form, which is a mixture of Ethyl 2,4-dichloroquinoline-3-carboxylate and this compound. 8. To obtain the pure target compound, the mixture can be further treated. The di-chlorinated product can be selectively hydrolyzed to the desired mono-chloro product by refluxing in a mixture of acetic acid and water for 24 hours. [5]

Characterization of this compound

-

¹H NMR (DMSO-d₆): δ 8.27 (dd, J = 8.3, 0.6 Hz, H-5), 8.09 (dd, J = 8.3, 0.6 Hz, H-8), 8.03 (ddd, J = 7.7, 6.9, 1.4 Hz, H-7), 7.89 (ddd, J = 7.7, 6.9, 1.4 Hz, H-6), 4.51 (q, J = 7.1 Hz, COOCH₂CH₃), 1.39 (t, J = 7.1 Hz, COOCH₂CH₃). [5]* ¹³C NMR (DMSO-d₆): δ 163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, 14.3. [5]* Mass Spectrometry (EI-MS) m/z: [M]⁺ 269 (32%), [M+2]⁺ 271 (21%), [M+4]⁺ 273 (3%). [6]

Alternative Synthetic Strategy: The Vilsmeier-Haack Reaction

An alternative approach to constructing the chloro-quinoline core is through the Vilsmeier-Haack reaction. This reaction typically involves the cyclization of N-arylacetamides using the Vilsmeier reagent (a mixture of POCl₃ and dimethylformamide, DMF). This method generally leads to the formation of 2-chloro-3-formylquinolines. While not a direct route to the title compound, subsequent modifications of the formyl group could potentially lead to the desired 3-carboxylate ester.

Caption: Workflow for quinoline synthesis via the Vilsmeier-Haack reaction.

This alternative highlights the versatility of the Vilsmeier-Haack reagent in heterocyclic synthesis and offers a different retrosynthetic pathway for accessing functionalized quinolines.

Safety Precautions for Handling Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is a highly corrosive and toxic substance that reacts violently with water. [7][8]Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat. [9][10]* Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. [10]* Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. [7]Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from water and incompatible materials such as strong bases, alcohols, and metals. [8]* Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. [8]* First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [11]If inhaled, move to fresh air and seek medical attention. [11]

Conclusion

The synthesis of this compound is a crucial transformation in medicinal chemistry, providing a key intermediate for the development of novel therapeutic agents. The chlorination of the corresponding 4-hydroxy precursor with phosphoryl chloride is a reliable and well-established method. A thorough understanding of the reaction mechanism, the role of each reagent, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The exploration of alternative routes, such as the Vilsmeier-Haack reaction, further enriches the synthetic chemist's toolbox for accessing this important class of compounds.

References

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o997–o998. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

- Kim, J. H., et al. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride. Google Patents. KR20070065654A.

-

Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. Retrieved from [Link]

- Mogilaiah, K., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(3), 778-781.

-

Nandhakumar, R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. Available at: [Link]

- Wang, X., et al. (2015). Conversion Reaction of Benzyl-Type Chlorinated Hydrocarbons into Functional Groups. Mini-Reviews in Organic Chemistry, 12(3), 255-264.

-

Perumal, S., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

-

Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Aatmare, P. (n.d.). Unraveling the Power of Benzyltriethylammonium Chloride: A Comprehensive Guide. LinkedIn. Retrieved from [Link]

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Rodriguez-Vega, G., et al. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. Available at: [Link]

-

Kikelj, D., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Available at: [Link]

- Wang, T., et al. (2016). General procedure for the preparation of 1-18. Organic & Biomolecular Chemistry, 14(3), 896-902.

-

Kikelj, D., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

- Ukrainets, I. V., et al. (2005). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds, 41(7), 882-885.

-

Al-Suwaidan, I. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Lee, S. K., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 55(6), 2894–2901. Available at: [Link]

-

Stanovnik, B., et al. (2001). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzoo[7][8]xathioles and their transformations. Journal of Heterocyclic Chemistry, 38(4), 831-836.

- Mohammadi, M. K., et al. (2015). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Journal of the Serbian Chemical Society, 80(1), 25-33.

-

Ukrainets, I. V., et al. (2006). 4-HYDROXY-2-QUINOLONES. 97. SIMPLE SYNTHESIS OF THE ESTERS OF 4-HALO-SUBSTITUTED 2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 42(7), 882-884. Available at: [Link]

Sources

- 1. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. opcw.org [opcw.org]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. nj.gov [nj.gov]

- 10. my.airliquide.com [my.airliquide.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a quinolone core, is a privileged scaffold found in a multitude of biologically active molecules and approved pharmaceuticals. The strategic placement of a reactive chlorine atom at the C4-position, an ester group at C3, and a keto group at C2 makes it a highly valuable building block for the synthesis of diverse derivatives. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity, and its significant role in the landscape of drug discovery and development. For researchers and scientists, understanding the nuances of this molecule is key to unlocking its potential in creating next-generation therapeutic agents.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity are critical for its application in synthesis and material science. The data presented below summarizes the key physicochemical and spectroscopic characteristics of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Monoisotopic Mass | 251.035 Da | [1] |

| Molecular Weight | 251.67 g/mol | Calculated |

| IUPAC Name | ethyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate | [1] |

| Appearance | Crystalline solid (inferred from synthesis protocols) | [2] |

| CAS Number | 60758-36-3 | [3] |

Spectroscopic Data Insights

While direct, comprehensive spectral data for the title compound is sparse in the provided literature, analysis of its precursors and derivatives allows for an accurate prediction of its key spectral features. For instance, the related precursor, ethyl 2,4-dichloroquinoline-3-carboxylate, has been characterized by ¹H and ¹³C NMR.[2][4]

-

¹H NMR: Protons on the benzene ring of the quinoline system are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The ethyl ester group will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The N-H proton of the quinolone ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester and the C2-oxo group (typically δ 160-170 ppm), along with signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Synthesis and Purification

The most common and efficient synthesis of this compound involves a two-step process starting from the readily available Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[2][5] This method leverages a chlorination reaction followed by a selective hydrolysis.

Synthetic Workflow Diagram

Caption: Synthetic pathway from the 4-hydroxy precursor to the target 4-chloro compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2][4]

Step 1: Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate Intermediate

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol, 500 mg) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL).

-

Under continuous stirring, add phosphoryl chloride (POCl₃, 9.46 mmol, 0.88 mL) dropwise. Causality: POCl₃ is a powerful chlorinating agent used to convert hydroxyl groups on heteroaromatic rings into chlorides. The phase-transfer catalyst, benzyltriethylammonium chloride, facilitates the reaction.

-

Stir the mixture at 40°C for 30 minutes, then increase the temperature to reflux and maintain for 1 hour.

-

After cooling, evaporate the solvent under reduced pressure.

-

Add 15 mL of cold water to the residue and stir vigorously for 1 hour to precipitate the crude product, which is a mixture of the desired dichlorinated compound and the target monochlorinated compound.

Step 2: Selective Hydrolysis to this compound

-

Transfer the crude precipitate from Step 1, which primarily contains Ethyl 2,4-dichloroquinoline-3-carboxylate, to a 50 mL round-bottom flask.

-

Add acetic acid (10 mL) and water (5 mL). Trustworthiness: This step is self-validating. The chlorine at the C2 position is more susceptible to hydrolysis under these acidic conditions than the C4-chloro group, leading to the selective formation of the 2-oxo product.

-

Stir the mixture under reflux for 24 hours. The progress can be monitored by TLC.

-

After cooling to room temperature, extract the product with an organic solvent such as ethyl acetate or ethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound, with a reported yield of >98%.[2]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its distinct reactive sites, which allow for controlled, regioselective modifications.

Nucleophilic Aromatic Substitution (SₙAr) at C4

The cornerstone of this molecule's reactivity is the C4-chloro group. The electron-withdrawing effects of the adjacent carbonyl group (C2=O) and the quinoline ring system activate the C4 position for nucleophilic aromatic substitution (SₙAr). This allows the chlorine atom to be readily displaced by a wide range of nucleophiles.

This reactivity is the most exploited feature in drug development, providing a gateway to introduce diverse pharmacophores.[6][7] Common nucleophiles include:

-

Amines (Aliphatic and Aromatic): Reaction with primary or secondary amines yields 4-amino-2-oxoquinoline derivatives. This is a foundational reaction for synthesizing analogs of famous antimalarial drugs and novel anticancer agents.[6][7]

-

Hydrazine: Forms 4-hydrazinylquinoline derivatives.[8]

-

Alkoxides and Thiolates: Can be used to introduce ether and thioether linkages, respectively.

Reactivity of Other Functional Groups

-

Ester Group: The ethyl ester at C3 can be hydrolyzed under basic conditions (e.g., NaOH or KOH) to the corresponding carboxylic acid.[9] This acid can then be coupled with amines to form amides, further expanding the molecular diversity.

-

Lactam N-H: The nitrogen atom can be alkylated, typically using a strong base like sodium hydride (NaH) followed by an alkyl halide.[9]

Reaction Mechanism: Nucleophilic Substitution

Caption: Generalized SₙAr mechanism at the C4 position of the quinolone core.

Tautomerism

The "2-oxo" nomenclature refers to the lactam (keto) form. However, it can exist in tautomeric equilibrium with the "2-hydroxy" lactol (enol) form. For 2-quinolones, extensive studies have shown that the keto tautomer is significantly more stable and is the predominant form under most conditions.[10]

Applications in Drug Discovery

The 4-oxo-quinoline core is a well-established pharmacophore. This compound provides a direct and efficient entry point for synthesizing libraries of compounds for screening and lead optimization.

-

Anticancer Agents: Many 4-aminoquinoline derivatives synthesized from this intermediate have shown potent cytotoxic activity against various cancer cell lines.[11] The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[11]

-

Antimalarial Drugs: The 4-aminoquinoline scaffold is famously associated with antimalarial drugs like chloroquine. This intermediate allows for the synthesis of novel analogs to combat drug-resistant strains of malaria.[9]

-

Antibacterial Agents: The quinolone-3-carboxylic acid moiety is the defining feature of quinolone antibiotics. Hydrolysis of the ester in derivatives of the title compound can lead to potent antibacterial agents.[12]

-

Antiviral and Anti-inflammatory Research: The versatility of the scaffold has led to its exploration for a wide range of other therapeutic targets, including viral proteases and inflammatory mediators.[2]

Drug Development Workflow

Caption: Role of the core scaffold in a typical drug discovery pipeline.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable and versatile reactivity of its C4-chloro group, provide chemists with a reliable platform for constructing complex molecules with therapeutic potential. From anticancer to antimalarial and antibacterial applications, derivatives originating from this scaffold continue to populate the pipelines of drug discovery programs, underscoring its enduring importance in the quest for new medicines.

References

-

Reyes-Mares, J. A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 11), o893–o894. Available from: [Link]

-

Li, J. J., & Johnson, D. S. (2004). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 69(1), 172–175. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. Available from: [Link]

-

Various Authors. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. Available from: [Link]

-

Jeroncic, A., et al. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]

- Kumar, A., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents (WO2015198349A1).

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

-

Lu, Y., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(12), 1005–1009. Available from: [Link]

-

Rodriguez-Vega, G., et al. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. Available from: [Link]

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available from: [Link]

-

Ukrprom, V. P., et al. (2005). 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. An-Najah Staff. Available from: [Link]

-

Romero, J. L., & Delgado, J. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1276536. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C12H10ClNO3). Available from: [Link]

-

Backeberg, O. G., & Friedmann, C. A. (1938). The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed), 972. Available from: [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Available from: [Link]

-

da Silva, A. C. S., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(10), 1332. Available from: [Link]

- Chu, D. T. W., & Claiborne, A. K. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents (US4822801A).

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C12H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Disiloxanol, 3-methoxy-1,1,3,3-tetramethyl- CAS#: 60958-36-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. staff.najah.edu [staff.najah.edu]

- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 8. 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

Physical properties of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Executive Summary

This compound (CAS No. 99429-64-8) is a pivotal intermediate in the synthesis of a diverse range of quinoline-based compounds, which are of significant interest in medicinal chemistry and materials science.[1][2] A thorough understanding of its physical properties is fundamental for its effective handling, characterization, and application in further synthetic endeavors. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, outlines authoritative protocols for their experimental determination, and offers expert insights into the interpretation of this data. It is designed for researchers, chemists, and drug development professionals who require a detailed technical understanding of this versatile building block.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. The structural and molecular details provide the context for all subsequent physical property data.

Molecular and Structural Formula

This compound is a derivative of the quinolin-2(1H)-one scaffold. Its structure features a chlorine atom at the C4 position and an ethyl carboxylate group at the C3 position, which are critical for its reactivity and physical behavior.

-

Molecular Formula: C₁₂H₁₀ClNO₃[3]

-

Molecular Weight: 251.67 g/mol

-

Canonical SMILES: CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)Cl[3]

-

InChI Key: KTFCVAZGXKEUSN-UHFFFAOYSA-N[3]

Significance and Applications

The quinolone core is a privileged scaffold in drug discovery, forming the basis for numerous antibacterial agents.[6] The title compound, possessing reactive sites at the chloro and ester functionalities, serves as a versatile precursor for creating more complex molecules. It is frequently employed in the synthesis of novel compounds with potential therapeutic activities, including antimalarial and anti-inflammatory agents.[2][7] Its physical properties, particularly solubility and melting point, are crucial for designing reaction conditions and purification strategies.

Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and formulation. While specific experimental values for the title compound are not extensively published, data from closely related analogs and synthesis reports allow for reliable predictions and guide experimental design.

State, Appearance, and Melting Point

Based on its synthesis, which involves precipitation from solution, this compound is a solid at room temperature.[8] The appearance is typically a white to pale-colored solid.[9]

The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities. No definitive melting point for the title compound is reported in the provided literature; however, the closely related precursor, ethyl 2,4-dichloroquinoline-3-carboxylate, has a reported melting point of 83-85 °C.[8] Given the structural differences, the melting point of the title compound is expected to be different and must be determined experimentally.

Solubility Profile

Solubility is paramount for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical characterization. Qualitative information from synthesis procedures indicates that the compound can be dissolved in a dichloromethane-methanol mixture and extracted with ethyl ether.[8] For related quinolones, slight solubility in heated Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) has been noted.[10] A systematic experimental assessment is necessary to quantify its solubility in common laboratory solvents.

Table 1: Summary of Physicochemical Properties

| Property | Value/Observation | Source / Rationale |

| Physical State | Solid | Inferred from synthesis protocols involving precipitation.[8] |

| Appearance | White to Pale-Colored Solid | Typical appearance for related organic compounds.[9] |

| Melting Point | Not reported. Requires experimental determination. | N/A |

| Boiling Point | Not applicable; likely decomposes upon heating. | Inferred from complex heterocyclic structure. |

| Solubility | Soluble in CH₂Cl₂/MeOH mixtures. | Based on synthetic workup procedures.[8] |

| Slightly soluble in heated DMF and DMSO. | Based on data for analogous structures.[10] |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. While complete datasets for the title compound are sparse, data from analogs provide a strong basis for predicting characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a quartet for the methylene (-CH₂-) group, and a triplet for the methyl (-CH₃) group of the ethyl ester. The N-H proton will likely appear as a broad singlet. For the highly similar compound ethyl 2,4-dichloroquinoline-3-carboxylate, aromatic signals appear between δ 7.89 and 8.27 ppm, with the ethyl group signals at δ 4.51 (quartet) and 1.39 (triplet) ppm in DMSO-d₆.[8][11]

-

¹³C NMR: The spectrum will show signals for the carbonyl carbons (ester and amide) in the δ 160-170 ppm region, multiple signals for the aromatic and quinoline ring carbons, and two signals for the ethyl group carbons. For the dichloro-analog, these are observed at δ 163.5 (C=O), 14.3 (-CH₃), and 63.4 (-CH₂), with aromatic signals between δ 124.3 and 147.2 ppm.[8][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

-

N-H Stretch: A moderate to strong band around 3100-3300 cm⁻¹.

-

C=O Stretches: Two distinct, strong bands for the amide carbonyl (around 1650-1680 cm⁻¹) and the ester carbonyl (around 1720-1740 cm⁻¹).[12]

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the structure.

-

Expected Molecular Ion: For the exact mass, the monoisotopic mass is 251.03493 Da.[3] In high-resolution mass spectrometry (HRMS), this value would be observed.

-

Isotopic Pattern: The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.[7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals | Rationale / Comparative Data Source |

| ¹H NMR | Aromatic (δ 7.0-8.5), -CH₂- quartet (δ ~4.5), -CH₃ triplet (δ ~1.4), N-H broad singlet | Based on fundamental principles and data for dichloro-analog.[8][11] |

| ¹³C NMR | C=O (δ ~160-165), Aromatic/Vinyl (δ 110-150), -CH₂- (δ ~63), -CH₃ (δ ~14) | Based on data for dichloro-analog.[8][11] |

| IR (cm⁻¹) | N-H (~3200), C=O (ester, ~1730), C=O (amide, ~1660), C-Cl (~750) | Based on characteristic functional group frequencies.[12] |

| MS (m/z) | Molecular Ion [M]⁺ at ~251, Isotopic peak [M+2]⁺ at ~253 (ratio ~3:1) | Predicted from molecular formula and isotopic abundance.[3][7] |

Structural and Crystallographic Data

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This information is invaluable for understanding intermolecular interactions and for computational modeling.

While the crystal structure for the parent compound ethyl 2,4-dichloroquinoline-3-carboxylate has been determined, obtaining crystals of the title compound suitable for X-ray diffraction has been noted as challenging.[8] In one reported synthesis, the precipitate of this compound was not suitable for X-ray analysis.[8] Achieving high-quality crystals is a critical step for the complete structural elucidation of this molecule. Success in this area would depend on a careful selection of crystallization solvents and techniques (e.g., slow evaporation, vapor diffusion).

Standard Protocols for Physical Characterization

To ensure data is reliable and reproducible, standardized protocols must be followed. The following sections detail the methodologies for determining the key physical properties discussed.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a validated method for determining the melting range of the compound, a key indicator of its purity.

Causality: The capillary method ensures uniform and controlled heating. A slow temperature ramp near the melting point is crucial to allow for thermal equilibrium, preventing an overestimation of the value. The use of a calibrated thermometer ensures accuracy.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Initial Heating: Heat the apparatus rapidly to a temperature approximately 20 °C below the expected melting point.

-

Final Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: Report the melting point as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This protocol establishes a baseline understanding of the compound's solubility in various solvents, which is essential for reaction and purification design.

Causality: Using a fixed solute-to-solvent ratio allows for a standardized comparison across different solvents. Agitation ensures that the system reaches equilibrium. Visual inspection provides a rapid, albeit qualitative, assessment.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Add approximately 10 mg of the compound to a small test tube or vial.

-

Solvent Addition: Add the selected solvent dropwise, up to 1 mL, while agitating the mixture (e.g., using a vortex mixer).

-

Observation: Observe the sample after each addition and after a final agitation period of 1-2 minutes.

-

Classification: Classify the solubility as:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution occurs.

-

-

Temperature Effect: For samples that are partially soluble or insoluble, gently heat the mixture to observe if solubility increases.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

This compound is a valuable chemical intermediate whose physical properties are central to its effective use. While a complete, experimentally verified dataset is not yet available in the public literature, this guide synthesizes the available information from closely related analogs and synthetic reports to provide a robust predictive framework. The provided protocols offer a standardized approach for researchers to determine these properties with high confidence. Accurate characterization of its melting point, solubility, and spectroscopic signatures is a prerequisite for any research or development effort, ensuring reproducibility and facilitating the rational design of new synthetic pathways and novel chemical entities.

References

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Al-Majedy, Y. K., et al. (2022). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

-

General procedure for the preparation of 1-18. (n.d.). Retrieved from: [Link]

-

Rodriguez-Vega, G., et al. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData. Available at: [Link]

-

Ukrainets, I. V., et al. (n.d.). 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. An-Najah Staff. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from: [Link]

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Esteves, C. I. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C12H10ClNO3). Retrieved from: [Link]

-

On, D. M., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Available at: [Link]

- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. 99429-64-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 99429-64-8 [amp.chemicalbook.com]

- 6. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 7. staff.najah.edu [staff.najah.edu]

- 8. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]

An In-Depth Technical Guide to Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Cornerstone Intermediate in Medicinal Chemistry

This guide provides an in-depth technical overview of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 99429-64-8), a pivotal heterocyclic intermediate. We will delve into its synthesis, reactivity, and critical role as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

Core Compound Identity and Physicochemical Characteristics

This compound belongs to the quinolone class of heterocyclic compounds, which are renowned for their broad spectrum of biological activities.[1][2] The presence of a reactive chlorine atom at the C4 position, an ester functional group at C3, and a 2-oxo (or 2-quinolone) core makes it a highly valuable and versatile starting material for chemical elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 99429-64-8 | [3] |

| Molecular Formula | C12H10ClNO3 | [3] |

| Molecular Weight | 251.67 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Storage Temp. | Room Temperature | [3] |

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of the title compound involves a two-step process starting from the readily available Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This precursor is itself often synthesized via the Gould-Jacobs reaction.[1][5] The subsequent conversion to the 4-chloro derivative is a cornerstone protocol that validates the compound's utility.

Synthetic Workflow: From Hydroxy to Chloro

The conversion is not a simple chlorination but a carefully orchestrated sequence. Direct chlorination of the 4-hydroxy tautomer is challenging. The established method proceeds through a more reactive dichlorinated intermediate.

Figure 1: Synthesis workflow for the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate

-

To a stirred suspension of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) in acetonitrile, add benzyltriethylammonium chloride (a phase-transfer catalyst).

-

Add phosphoryl chloride (POCl₃) dropwise to the mixture. An initial exothermic reaction may be observed.

-

The mixture is first stirred at a moderate temperature (e.g., 40°C) for approximately 30 minutes and then brought to reflux for 1-2 hours.[4]

-

Causality Insight: The 4-hydroxyquinolone exists in tautomeric equilibrium with the 4-oxo form. POCl₃ acts as both a chlorinating and dehydrating agent, effectively converting both the enolic hydroxyl at C4 and the amide carbonyl at C2 into chloro groups, thus forming the dichlorinated intermediate. The phase-transfer catalyst facilitates the reaction.

-

After reflux, the solvent is evaporated. Cold water is added to the residue and stirred to precipitate the crude product, which is a mixture of the desired dichlorinated compound and some partially hydrolyzed product.[4]

Step 2: Synthesis of this compound

-

The crude Ethyl 2,4-dichloroquinoline-3-carboxylate is suspended in a mixture of acetic acid and water.[4][6]

-

The mixture is heated to reflux and maintained for several hours (e.g., 24 hours).[4]

-

Mechanistic Rationale: The chloro group at the C2 position is significantly more susceptible to nucleophilic substitution (in this case, hydrolysis) than the chloro group at C4. This differential reactivity is attributed to the electronic nature of the quinoline ring system. The C2 position is adjacent to the ring nitrogen, making it more electron-deficient and thus more electrophilic. The acidic medium facilitates this selective hydrolysis.

-

Upon cooling, the product precipitates from the solution. It can be further purified by extraction with a suitable organic solvent like ethyl ether to yield the final product with high purity (>98%).[4]

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the reactivity of the C4-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.

Nucleophilic Substitution at the C4 Position

The electron-withdrawing effects of the adjacent ester group at C3, the carbonyl at C2, and the fused aromatic ring make the C4 position electron-deficient and prime for attack by nucleophiles.

Common nucleophiles include:

Figure 2: Derivatization via nucleophilic substitution at C4.

General Protocol for C4-Amination

-

Dissolve this compound (1 equivalent) in a suitable high-boiling polar solvent such as ethanol or dimethylformamide (DMF).[7]

-

Add the desired amine (1 to 1.2 equivalents). For less reactive amines, a base (e.g., triethylamine) may be added to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Self-Validating System: The reaction progress can be easily tracked. The resulting products, such as 1-R-4-arylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters, often have different polarity and UV activity compared to the starting material, allowing for straightforward monitoring.[7]

-

Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Applications in Drug Discovery and Development

The 2-oxo-quinoline scaffold is a "privileged structure" in medicinal chemistry. Derivatives synthesized from this compound have shown promise in several therapeutic areas. The substitution at the C4 position is a key determinant of biological activity.

Table 2: Biological Activities of Derivatives

| Therapeutic Area | Target/Mechanism | Example Derivative Class | References |

| Antiviral (HIV) | Reverse Transcriptase Inhibition | 4-Alkyl-sulfurated quinolones | [4] |

| Anticancer | Topoisomerase II Inhibition, Kinase Inhibition | 4-Arylamino-2-oxoquinolines | [2][7] |

| Antimicrobial | DNA Gyrase Inhibition | 4-Oxo-quinoline-3-carboxylic acids | [1][10] |

| Anti-inflammatory | Not specified | 4-Alkylamino and 4-Arylamino derivatives | [7] |

The ability to readily introduce diverse chemical moieties at the C4 position allows for the systematic exploration of structure-activity relationships (SAR). For instance, studies have shown that the nature of the substituent at C4 dramatically influences potency and selectivity against various biological targets.[1][7] The ester at C3 can also be hydrolyzed to the corresponding carboxylic acid, a common feature in many quinolone-based antibacterial agents.[1][11]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its robust and well-documented synthesis, coupled with the predictable and versatile reactivity of its C4-chloro group, establishes it as a fundamental building block for constructing libraries of novel quinolone derivatives. The proven track record of its downstream products in exhibiting significant biological activities, from antiviral to anticancer, underscores its enduring importance in the quest for new and effective therapeutics.

References

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o983–o984. Available at: [Link]

-

Reddy, C. K., et al. (2007). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 72(10), 3836–3838. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2022). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. RSC Advances, 12(1), 1-25. Available at: [Link]

- Kumar, S., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents, WO2015198349A1.

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from: [Link]

-

Mohareb, R. M., & El-Kousy, S. M. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(1), 26-35. Available at: [Link]

-

Chavalitshewinkoon-Petmitr, P., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(15), 5543–5554. Available at: [Link]

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Ukr. Khim. Zhurn. (1997). 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. An-Najah Staff Site. Available at: [Link]

-

ChemSrc. (n.d.). CAS#:79791-16-5 | ethyl 4-amino-2-oxo-1H-quinoline-3-carboxylate. Retrieved from: [Link]

-

PHARMEKS Ltd. (n.d.). 2-methylquinolin-8-amine18978-78-4,Purity96%. Retrieved from: [Link]

-

Rodriguez-Vega, G., et al. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. Available at: [Link]

-

Mészáros, Z., et al. (1983). NUCLEOPHILIC SUBSTITUTION REACTION OF CHLOROQUINOLINES WITH 1,2,4-TRIAZOLE. I. SYNTHESIS OF 4-(1H-1,2,4-TRIAZOL-1-YL)QUINOLINES. ResearchGate. Available at: [Link]

-

Mészáros, Z., et al. (1983). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

-

Pérez-Picaso, L., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]

-

Sanna, M., et al. (2023). Discovery of 4-oxo-1,4-dihydroquinoline-3-carboxamides as small molecule enhancers of miRNA maturation targeting TRBP. RSC Medicinal Chemistry, 14(10), 1957-1971. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from: [Link]

-

Youssef, F., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 72, 692-706. Available at: [Link]

-

de Oliveira, R. B., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(10), 1335. Available at: [Link]

- Domagala, J. M., et al. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents, US4822801A.

-

Ukr. Khim. Zhurn. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

-

Mekheimer, R. A., et al. (2015). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Available at: [Link]

-

Rossey, G., et al. (1976). Ring transformations involving chloroheterocycles. Part II. Reaction of 4-chloro-1,8-naphthyridines and 4-chloroquinolines with substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (12), 1344-1347. Available at: [Link]

Sources

- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 99429-64-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. staff.najah.edu [staff.najah.edu]

- 8. mdpi.com [mdpi.com]

- 9. Ring transformations involving chloroheterocycles. Part II. Reaction of 4-chloro-1,8-naphthyridines and 4-chloroquinolines with substituted hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 11. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structure and Utility of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Introduction: The Quinolinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The quinolinone scaffold, a bicyclic aromatic heterocycle, is a prime example of such a structure. Derivatives of quinolinone are central to a multitude of pharmacological applications, including anticancer, antiviral, antibacterial, and anti-inflammatory therapies.[1]

This guide provides a detailed examination of a key synthetic intermediate: Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (Molecular Formula: C₁₂H₁₀ClNO₃, Molecular Weight: 251.67 g/mol ). We will dissect its synthesis, explore its detailed structural features through spectroscopic analysis, and discuss its reactivity, which makes it a valuable building block in the synthesis of novel drug candidates.

Synthesis: A Two-Step Pathway to a Key Intermediate

The primary and most efficient synthesis of this compound begins with its 4-hydroxy precursor. The overall strategy involves a robust chlorination followed by a selective hydrolysis, a pathway that provides high yields and purity.

The synthetic logic is rooted in the differential reactivity of the positions on the quinolinone ring. The initial chlorination step with a potent reagent like phosphoryl chloride (POCl₃) is non-selective and targets both the 4-hydroxy group and the 2-oxo group (in its tautomeric 2-hydroxy form), leading to a dichlorinated intermediate. The subsequent step leverages the higher reactivity of the 2-chloro position towards hydrolysis to selectively revert it to the desired 2-oxo functionality, leaving the crucial 4-chloro group intact for further derivatization.

Reaction Mechanism & Workflow

The synthesis proceeds via two distinct, sequential stages:

-

Dichlorination: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is treated with phosphoryl chloride (POCl₃) in acetonitrile. A phase-transfer catalyst, such as benzyltriethylammonium chloride, is often employed to facilitate the reaction, which yields the intermediate, Ethyl 2,4-dichloroquinoline-3-carboxylate .

-

Selective Hydrolysis: The isolated dichlorinated intermediate is then subjected to hydrolysis under mild acidic conditions (acetic acid and water) with reflux. This selectively converts the more labile 2-chloro group back to a carbonyl (oxo) group, affording the final product in high purity (>98%).[2]

Caption: Synthetic pathway from the 4-hydroxy precursor.

Experimental Protocol

-

Step 1: Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate.

-

To a round-bottom flask, add ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol), benzyltriethylammonium chloride (1.96 g), and acetonitrile (15 mL).

-

Stir the mixture and add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise.

-

Heat the mixture to 40°C for 30 minutes, followed by reflux for 1 hour.

-

Evaporate the solvent under reduced pressure. Add 15 mL of cold water and stir for 1 hour to precipitate the crude product mixture.

-

This precipitate contains a mixture of the desired dichlorinated product and the final mono-chloro product. The dichlorinated intermediate is the major component (approx. 70%) and can be separated for the next step.[2]

-

-

Step 2: Synthesis of this compound.

-

Place the crude Ethyl 2,4-dichloroquinoline-3-carboxylate (1.5 mmol) in a round-bottom flask.

-

Add acetic acid (10 mL) and water (5 mL).

-

Stir the mixture under reflux for 24 hours.

-

After cooling to room temperature, extract the product with ethyl ether.

-

Evaporation of the solvent yields the final product with >98% purity.[2]

-

Structural Elucidation and Spectroscopic Profile

A comprehensive understanding of the molecular structure is paramount for predicting reactivity and biological interactions. This is achieved by integrating data from various spectroscopic techniques. While a complete experimental dataset for the final product is not available in a single source, we can construct a highly accurate profile by analyzing data from its direct synthetic precursor and related quinolinone analogs.

| Technique | Feature | Expected Observation for this compound |

| ¹H NMR | Aromatic Protons | Multiplets between δ 7.2-8.2 ppm. The H-5 proton is expected to be the most downfield shifted due to anisotropic effects. |

| NH Proton | A broad singlet, typically downfield (> δ 11.0 ppm), due to the acidic nature of the lactam proton. | |

| Ethyl Group (-OCH₂CH₃) | A quartet around δ 4.3-4.5 ppm (CH₂) and a triplet around δ 1.3-1.4 ppm (CH₃), both with a coupling constant (J) of ~7.1 Hz. | |

| ¹³C NMR | Carbonyl Carbons | Two signals expected: C=O (ester) around δ 164 ppm and C=O (lactam) around δ 161 ppm. |

| Aromatic Carbons | Multiple signals in the δ 115-140 ppm range. C4 (attached to Cl) would be significantly deshielded. | |

| Ethyl Group Carbons | Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃). | |

| IR Spectroscopy | N-H Stretch | A broad absorption band in the range of 3100-3200 cm⁻¹. |

| C=O Stretches | Two distinct, strong absorption bands: ~1730 cm⁻¹ (ester carbonyl) and ~1660 cm⁻¹ (lactam carbonyl).[3] | |

| C-Cl Stretch | An absorption band in the fingerprint region, typically around 740-780 cm⁻¹.[3] | |

| Mass Spectrometry | Molecular Ion (M⁺) | Monoisotopic mass of 251.03493 Da.[4] A characteristic isotopic pattern with peaks at m/z 251 (M⁺) and m/z 253 ([M+2]⁺) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Note: NMR data is predicted based on the analysis of the direct precursor, Ethyl 2,4-dichloroquinoline-3-carboxylate, for which experimental data exists.[2][5] The key expected difference is the appearance of the N-H proton signal and the upfield shift of the C2 carbon into the carbonyl region.

Crystal Structure Insights

While the crystal structure for the title compound is not publicly reported, the structure of its precursor, Ethyl 2,4-dichloroquinoline-3-carboxylate, has been resolved.[2][5] The precursor exhibits a nearly planar quinoline ring system. Upon conversion to the 2-oxo product, the fundamental planarity of the bicyclic core is expected to be maintained. The most significant change in the solid-state packing would be the introduction of a hydrogen bond donor (the N-H group). This facilitates the formation of strong intermolecular N-H···O=C hydrogen bonds, typically forming dimeric pairs in the crystal lattice, which is a common and stabilizing feature in related 2-oxo-quinoline structures.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the reactivity of the C4-chloro group. This position is activated towards nucleophilic aromatic substitution, allowing for the straightforward introduction of a wide variety of functional groups.

This reactivity is the cornerstone of its use as a scaffold in combinatorial chemistry and drug discovery. By reacting it with various nucleophiles (e.g., amines, thiols), chemists can rapidly generate large libraries of novel compounds for biological screening. For instance, the reaction with anilines and other amines has been shown to proceed readily, yielding 4-arylamino derivatives.[6]

Caption: General reactivity at the C4 position.

This synthetic versatility is particularly relevant in the development of antiviral agents. The synthesis of this compound was originally explored in the context of creating novel inhibitors of the HIV reverse transcriptase enzyme, highlighting its potential as a core component in developing new therapeutics.[2][5]

Conclusion

This compound is more than just a chemical compound; it is a strategically designed molecular tool. Its synthesis is efficient and high-yielding, and its structure is characterized by a stable quinolinone core functionalized with a reactive chlorine atom. This combination of stability and reactivity makes it an exceptionally valuable platform for medicinal chemists and drug development professionals, enabling the systematic exploration of chemical space to discover next-generation therapeutics.

References

-

SYNTHESIS AND CHARACTERIZATION OF QUINOLINONES AND BIOLOGICAL ACTIVITY OF SOME SELECTIVE COMPOUNDS. (2016). Moroccan Journal of Chemistry. [Link]

-

Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. (n.d.). PubMed. [Link]

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR. [Link]

-

Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 154-165. [Link]

-

General procedure for the preparation of 1-18. (n.d.). Supporting Information. [Link]

-

Reyes-Melo, C., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o256–o257. [Link]

-

4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. (n.d.). An-Najah Staff Website. [Link]

-

Reyes-Melo, C., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

-

Rodriguez-Vega, G., Aguirre, G., & Chávez, D. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. IUCrData, 4(2), x190016. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2024). RSC Medicinal Chemistry. [Link]

-

Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

-

This compound (C12H10ClNO3). (n.d.). PubChemLite. [Link]

Sources

A Spectroscopic Guide to Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: Unveiling Molecular Architecture

This technical guide provides an in-depth analysis of the spectral data for Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, a quinolone derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of how spectroscopic techniques elucidate its complex molecular structure. We will explore the causality behind experimental choices and interpret the resulting spectra with field-proven insights.

Introduction: The Quinoline Core in Modern Science

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1][2] this compound, with its reactive chlorine and ester functionalities, serves as a versatile building block for more complex molecules.[3][4] A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive structural portrait.

Molecular Structure and Spectroscopic Correlation

A fundamental aspect of spectral interpretation is the direct correlation between the data and the molecule's structure. Below is a diagram of this compound with atom numbering that will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom. For this molecule, we are interested in ¹H (proton) and ¹³C (carbon-13) NMR.

Experimental Protocol for NMR Data Acquisition

A robust NMR experiment is crucial for obtaining high-quality, interpretable data.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring and processing NMR data.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Correlations |

| ~12.0 | Singlet | 1H | N-H (1) | The acidic proton on the nitrogen of the lactam ring is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group. |

| 8.1 - 7.3 | Multiplets | 4H | Aromatic H (H-5, H-6, H-7, H-8) | These protons on the benzene ring will appear as a complex set of multiplets. H-5 is expected to be the most downfield due to the anisotropic effect of the C=O and C=C bonds. |

| 4.3 - 4.5 | Quartet | 2H | -OCH₂CH₃ | This quartet arises from the methylene protons of the ethyl ester, split by the adjacent methyl group (n+1 rule: 3+1=4). Its downfield shift is due to the adjacent oxygen atom. |

| 1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ | This triplet is from the methyl protons of the ethyl ester, split by the adjacent methylene group (n+1 rule: 2+1=3). |

Note: Predicted chemical shifts are based on analogous structures found in the literature.[3][4]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~164 | Quaternary | C=O (Ester) | The ester carbonyl carbon is typically found in this downfield region. |

| ~161 | Quaternary | C=O (Lactam, C-2) | The amide (lactam) carbonyl carbon is also significantly deshielded. |

| ~145 | Quaternary | C-4 | This carbon is deshielded due to the attached electronegative chlorine atom and its position in the conjugated system. |

| ~140 | Quaternary | C-8a | A quaternary carbon at the fusion of the two rings. |

| 135 - 115 | Methine (CH) & Quaternary | Aromatic C (C-4a, C-5, C-6, C-7, C-8) | The carbons of the benzene ring will resonate in this typical aromatic region. |

| ~110 | Quaternary | C-3 | This carbon is part of a double bond and is adjacent to the ester group. |

| ~62 | Methylene (CH₂) | -OCH₂CH₃ | The methylene carbon of the ethyl ester is shifted downfield by the attached oxygen. |

| ~14 | Methyl (CH₃) | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester appears in the typical upfield aliphatic region. |

Note: Predicted chemical shifts are based on analogous structures.[3][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[5]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3200 | N-H Stretch | Amide (Lactam) | A broad peak characteristic of the N-H bond in the quinolone ring. Broadening is due to hydrogen bonding. |

| ~3050 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2980 | C-H Stretch | Aliphatic | Stretching vibrations of the C-H bonds in the ethyl group. |

| ~1730 | C=O Stretch | Ester | A strong, sharp absorption for the carbonyl of the ethyl carboxylate group. This is a key diagnostic peak. |

| ~1660 | C=O Stretch | Amide (Lactam) | A strong absorption for the carbonyl group within the lactam ring. Its lower frequency compared to the ester is due to resonance with the nitrogen lone pair. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Absorptions characteristic of the carbon-carbon double bond stretching within the quinoline ring system. |

| ~1250 | C-O Stretch | Ester | The stretching vibration of the C-O single bond in the ester group. |

| ~750 | C-Cl Stretch | Aryl Halide | The vibration of the carbon-chlorine bond is expected in the fingerprint region. |

Note: Predicted wavenumbers are based on characteristic values for these functional groups and data from similar compounds.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Experimental Protocol for MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) detector.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (µg/mL).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage (e.g., 4000 V) to the ESI needle, creating a fine spray of charged droplets.[5] The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Q-TOF), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrometry Data and Interpretation

Molecular Formula: C₁₂H₁₀ClNO₃ Exact Mass: 251.0349 Molecular Weight: 251.67

| m/z Value | Ion | Interpretation |